3-Benzylpyridin-2-amine chemical properties and reactivity
3-Benzylpyridin-2-amine chemical properties and reactivity
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Benzylpyridin-2-amine
Introduction
3-Benzylpyridin-2-amine is a heterocyclic aromatic amine that serves as a crucial building block in modern medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with both a primary amine and a benzyl group, presents a unique combination of reactive sites and steric features. The 2-aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in key hydrogen bonding interactions with biological targets and its favorable metabolic profile compared to anilines.[1] The addition of the 3-benzyl group introduces a lipophilic, three-dimensional element that can be exploited to achieve specific binding affinities and modulate physicochemical properties.
This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, and reactivity of 3-benzylpyridin-2-amine. It is intended for researchers, synthetic chemists, and drug development professionals who wish to leverage this versatile scaffold in their work. The discussion emphasizes the causality behind its chemical behavior, offering insights into its synthetic utility and potential applications.
Chemical Identity and Physicochemical Properties
The fundamental identity of 3-benzylpyridin-2-amine is established by its structural and molecular data. It is a substituted pyridine, a six-membered aromatic heterocycle containing one nitrogen atom.
| Property | Value | Source |
| IUPAC Name | 3-benzylpyridin-2-amine | PubChem[2] |
| CAS Number | 130277-16-6 | PubChem[2] |
| Molecular Formula | C₁₂H₁₂N₂ | PubChem[2] |
| Molecular Weight | 184.24 g/mol | PubChem[2] |
| SMILES | C1=CC=C(C=C1)CC2=C(N=CC=C2)N | PubChem[2] |
| InChIKey | OSTHFNZESSVNEZ-UHFFFAOYSA-N | PubChem[2] |
| XLogP3 (Computed) | 2.4 | PubChem[2] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 2 | PubChem[2] |
Spectroscopic Profile
The structural features of 3-benzylpyridin-2-amine give rise to a distinct spectroscopic signature. While a specific experimental spectrum is not available in the provided search results, a profile can be predicted based on data from closely related analogs and general principles.
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¹H NMR: The proton NMR spectrum is expected to show distinct regions. The five protons of the benzyl ring would appear as a multiplet in the aromatic region (~7.20-7.40 ppm). The three protons of the pyridine ring would also be in the aromatic region, with chemical shifts influenced by the electron-donating amino group. A sharp singlet corresponding to the two benzylic protons (CH₂) would likely appear around 4.0 ppm. The two protons of the primary amine (NH₂) would typically be observed as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR: The carbon NMR spectrum should display 10 unique signals in the aromatic region (for the 11 aromatic carbons, with some overlap expected for the benzyl ring carbons) and one signal in the aliphatic region for the benzylic carbon.
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Mass Spectrometry (MS): GC-MS data for this compound is available.[2] The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 184. A base peak at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), resulting from benzylic cleavage, is also highly probable.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region. C-H stretches for the aromatic rings would be observed above 3000 cm⁻¹, while the aliphatic C-H stretch for the benzyl group would be just below 3000 cm⁻¹. Characteristic C=C and C=N stretching vibrations from the aromatic rings would be present in the 1400-1600 cm⁻¹ fingerprint region.
Chemical Reactivity: A Tale of Two Functional Groups
The reactivity of 3-benzylpyridin-2-amine is dominated by the interplay between the nucleophilic primary amine and the electron-rich, yet fundamentally π-deficient, pyridine ring. The benzyl group primarily imparts steric influence and is largely unreactive under common synthetic conditions.
Caption: A representative workflow for synthesizing 3-benzylpyridin-2-amine.
Step-by-Step Methodology:
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Reaction Setup: To an oven-dried flask, add 2-amino-3-bromopyridine (1.0 eq), benzylboronic acid pinacol ester (1.2 eq), potassium carbonate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
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Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The base and boronic ester must be soluble for the reaction to proceed efficiently.
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Reaction: Stir the mixture at an elevated temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.
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Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (EtOAc). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-benzylpyridin-2-amine.
Applications in Research and Drug Development
The 2-aminopyridine scaffold is a cornerstone of medicinal chemistry. While direct applications of the 3-benzyl isomer are not extensively detailed in the initial search results, the utility of closely related isomers provides a strong rationale for its importance as a synthetic intermediate.
Derivatives of the isomeric 4-benzylpyridin-2-amine have been identified as potent and selective agonists for G protein-coupled receptor 52 (GPR52), which is an emerging therapeutic target for central nervous system (CNS) disorders like schizophrenia. [3][4][5]The benzylpyridine core in these molecules is crucial for establishing the necessary interactions within the receptor binding pocket. Optimization of these lead compounds often involves exploring different substitution patterns on the pyridine and benzyl rings. [4][5][6]Therefore, 3-benzylpyridin-2-amine represents a valuable, isomeric building block for constructing new chemical libraries to probe structure-activity relationships (SAR) for GPR52 and other biological targets. Its unique substitution pattern offers a different vector for substituent placement compared to the 4-benzyl isomer, potentially leading to novel ligands with improved potency, selectivity, or pharmacokinetic properties.
Conclusion
3-Benzylpyridin-2-amine is a structurally rich molecule with a predictable yet versatile chemical reactivity profile. The nucleophilic amino group and the activatable pyridine ring provide dual handles for a wide array of synthetic transformations. Its preparation via modern cross-coupling methodologies is straightforward, making it an accessible building block for research and development. As the field of medicinal chemistry continues to explore new chemical space, the strategic importance of scaffolds like 3-benzylpyridin-2-amine, which combines a proven pharmacophore with a tunable lipophilic element, is set to grow. This guide serves as a foundational resource for scientists looking to harness its full potential.
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